molecular formula C6H3BrF3N B156976 2-Bromo-5-(trifluoromethyl)pyridine CAS No. 50488-42-1

2-Bromo-5-(trifluoromethyl)pyridine

Cat. No. B156976
CAS RN: 50488-42-1
M. Wt: 225.99 g/mol
InChI Key: GSKMWMFOQQBVMI-UHFFFAOYSA-N
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Description

The compound 2-Bromo-5-(trifluoromethyl)pyridine is a brominated pyridine derivative with a trifluoromethyl group at the fifth position. It is a part of a broader class of halogenated pyridines, which are of significant interest in organic chemistry due to their utility in various chemical reactions and as intermediates in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of halogenated pyridines often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Although not directly related to 2-Bromo-5-(trifluoromethyl)pyridine, this method highlights the general approach to synthesizing brominated pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized by X-ray diffraction (XRD) and spectroscopic techniques. For example, the molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by X-ray diffraction studies .

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, including Diels-Alder cycloadditions, as demonstrated by 5-Bromo-2-pyrone, which undergoes smooth cycloadditions with dienophiles . Additionally, bromopyridines can undergo bromine-magnesium exchange reactions to yield pyridyl magnesium chlorides, which can be further reacted with elemental selenium to synthesize diselenides .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be studied using spectroscopic methods and density functional theory (DFT). For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its geometric structure was optimized using DFT . The non-linear optical (NLO) properties of the compound were also determined, indicating potential applications in materials science.

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-(trifluoromethyl)pyridine has been characterized spectroscopically, revealing insights into its structure and properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were employed for this purpose. Density Functional Theory (DFT) was used to understand its geometric structure, vibrational frequencies, and chemical shift values. These studies provide a foundational understanding of the compound's molecular characteristics (Vural & Kara, 2017).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction. These derivatives have potential applications in various fields including materials science. The reaction pathways and potential uses of these derivatives, such as chiral dopants for liquid crystals, were explored using DFT studies (Ahmad et al., 2017).

Functionalization and Metalations

2-Bromo-5-(trifluoromethyl)pyridine has been subject to various functionalization processes. For instance, it has been converted into different carboxylic acids, exploring the concept of regioexhaustive functionalization. This shows its versatility in chemical synthesis and the potential for creating a variety of chemically active derivatives (Cottet et al., 2004).

Application in Liquid Crystal Synthesis

It has been used in the synthesis of liquid crystalline materials. The Negishi coupling process was utilized to create pyridylstannanes, which are key intermediates in the synthesis of liquid crystals. This highlights its role in the development of advanced materials (Getmanenko & Twieg, 2008).

Safety And Hazards

“2-Bromo-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Bromo-5-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMWMFOQQBVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371360
Record name 2-Bromo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)pyridine

CAS RN

50488-42-1
Record name 2-Bromo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
W Hagui, N Besbes, E Srasra, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
A phosphine-free palladium catalytic system was found to be very active to promote C–H bond activation/arylation of 5-membered ring heterocycles or electron-deficient arenes with 6-…
Number of citations: 16 pubs.rsc.org
DA Webb, Z Alsudani, G Xu, P Gao, LA Arnold - Rsc Sustainability, 2023 - pubs.rsc.org
The synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine using 2-bromo-5-(trifluoromethyl) pyridine was achieved at 50 C using palladium acetate, tetrabutylammonium iodide (TBAI), …
Number of citations: 3 pubs.rsc.org
MS Lyakhovich, AV Murashkina, AD Averin… - Russian Journal of …, 2019 - Springer
The catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of 2-bromopyridine and its fluorine-containing derivatives with (1-adamantyl)methanamine and 2-(1-…
Number of citations: 10 link.springer.com
F Cottet, M Schlosser - Tetrahedron, 2004 - Elsevier
Although there are many conceivable ways to funtionalize, and specifically carboxylate, 2-chloro-4-(trifluoromethyl)pyridine optionally at all three vacant positions, it is more …
Number of citations: 26 www.sciencedirect.com
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
A literature method reported for iodobenzene and congeners was successfully extended to the pyridine series. 2‐Iodopyridines can be converted into 2‐(trifluoromethyl)pyridines almost …
MR Harris, Q Li, Y Lian, J Xiao, AT Londregan - Organic letters, 2017 - ACS Publications
Compounds that contain the 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture are of particular interest to the pharmaceutical industry yet remain a challenge to synthesize. We report …
Number of citations: 51 pubs.acs.org
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
We report herein on palladium-catalyzed direct arylation of (poly)fluorobenzene derivatives in the presence of 2-halopyridines for the one-step synthesis of 2-[(poly)fluorinated aryl]…
Number of citations: 6 www.sciencedirect.com
E Wolińska, W Wysocki, D Branowska… - … Section C: Structural …, 2021 - scripts.iucr.org
Three new chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups, namely, 2-({2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}amino)-5-(…
Number of citations: 2 scripts.iucr.org

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